molecular formula C18H17ClN4O B13395446 [2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone

[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone

Cat. No.: B13395446
M. Wt: 340.8 g/mol
InChI Key: ODRITQGYYWHQGM-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyrazolopyridine moiety, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolopyridine moiety, potentially converting it to a dihydropyrazolopyridine derivative.

Common Reagents and Conditions

Major Products

The major products of these reactions include N-oxides, dihydropyrazolopyridine derivatives, and various substituted chlorophenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .

Biology

Biologically, this compound has shown potential as a modulator of various biological pathways. It can interact with enzymes and receptors, making it a valuable tool in biochemical studies .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an inhibitor of certain kinases, which are involved in cancer and other diseases .

Industry

Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone lies in its specific arrangement of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone

InChI

InChI=1S/C18H17ClN4O/c1-11-15-9-13(10-20-17(15)22-21-11)18(24)23-8-2-3-16(23)12-4-6-14(19)7-5-12/h4-7,9-10,16H,2-3,8H2,1H3,(H,20,21,22)

InChI Key

ODRITQGYYWHQGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCCC3C4=CC=C(C=C4)Cl

Origin of Product

United States

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